Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group. Its molecular formula is C12H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the condensation of 3,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide to form an intermediate compound.
Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel compounds and materials.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: This compound differs in the position of the methoxy groups on the phenyl ring.
Methyl 3-amino-3-(3,5-dimethylphenyl)propanoate: This compound has methyl groups instead of methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
ILMPFVTZJSNUHY-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC |
Origin of Product |
United States |
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